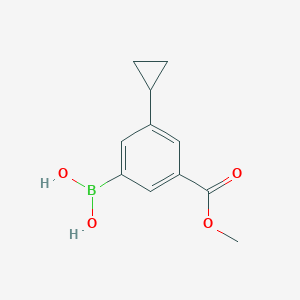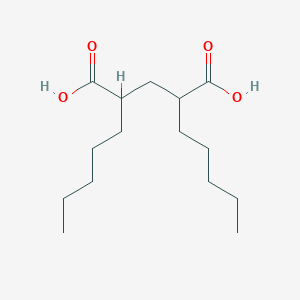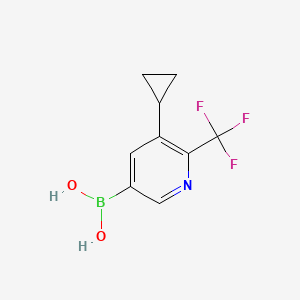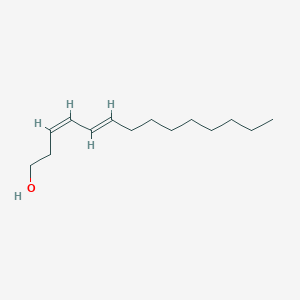
(z,e)-3,5-Tetradecadien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z,E)-3,5-Tetradecadien-1-ol: is an organic compound characterized by its unique structure featuring two double bonds in a specific geometric configuration. This compound is a type of unsaturated alcohol, which means it contains both hydroxyl (-OH) groups and carbon-carbon double bonds. The “Z” and “E” designations refer to the specific spatial arrangement of the substituents around the double bonds, following the Cahn-Ingold-Prelog priority rules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z,E)-3,5-Tetradecadien-1-ol typically involves the use of alkenes and alcohols as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydride (NaH) to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of precursor compounds or the use of organometallic catalysts to achieve the desired geometric configuration. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (Z,E)-3,5-Tetradecadien-1-ol can undergo oxidation reactions to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Reagents such as alkyl halides and acid chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acidic medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base, acid chlorides in the presence of a catalyst.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Ethers, esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (Z,E)-3,5-Tetradecadien-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of stereochemistry and reaction mechanisms.
Biology: The compound has been studied for its potential biological activity, including its role as a pheromone in certain insect species. It is used in research to understand insect behavior and develop pest control methods.
Medicine: Research in medicine explores the potential therapeutic applications of this compound, particularly in the development of new drugs and treatments. Its ability to interact with biological membranes and proteins is of significant interest.
Industry: In industry, this compound is used in the manufacture of fragrances and flavors. Its pleasant odor makes it a valuable component in the formulation of perfumes and food additives.
Wirkmechanismus
The mechanism of action of (Z,E)-3,5-Tetradecadien-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s double bonds and hydroxyl group allow it to participate in various biochemical pathways, influencing cellular processes and signaling mechanisms. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(E,E)-3,5-Tetradecadien-1-ol: Similar structure but different geometric configuration.
(Z,Z)-3,5-Tetradecadien-1-ol: Both double bonds in the “Z” configuration.
3,5-Tetradecadien-1-ol: Without specific geometric configuration.
Uniqueness: The (Z,E) configuration of 3,5-Tetradecadien-1-ol gives it unique chemical and physical properties compared to its isomers. This specific arrangement can influence its reactivity, biological activity, and applications, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C14H26O |
|---|---|
Molekulargewicht |
210.36 g/mol |
IUPAC-Name |
(3Z,5E)-tetradeca-3,5-dien-1-ol |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h9-12,15H,2-8,13-14H2,1H3/b10-9+,12-11- |
InChI-Schlüssel |
GWWPQBNGOIHGBF-PVHUKWJHSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/C=C\CCO |
Kanonische SMILES |
CCCCCCCCC=CC=CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


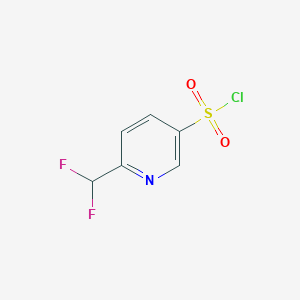
![2-[(Tert-butoxy)carbonyl]-5-oxopiperidine-1-carboxylic acid](/img/structure/B14074194.png)


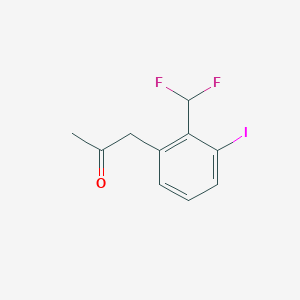
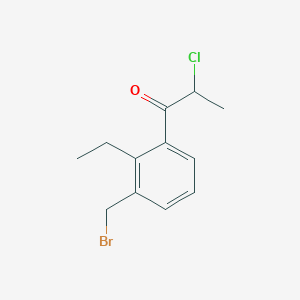
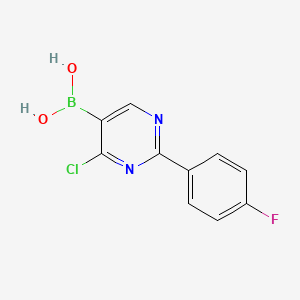
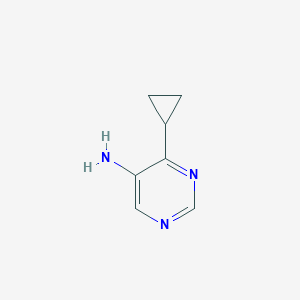
![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-ethyl-5-fluoro-2-methoxybenzene](/img/structure/B14074272.png)
